molecular formula C24H29NO6 B4262715 3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B4262715
M. Wt: 427.5 g/mol
InChI Key: VIYHJHRYFQEKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sec-butyl, methyl, and hydroxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds.

Scientific Research Applications

3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be studied for its potential effects on cellular processes and pathways.

    Medicine: The compound’s pharmacological properties are of interest for the development of new therapeutic agents. It may exhibit activity against certain diseases or conditions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in specific biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate include other quinoline derivatives with different substituents. Examples include:

  • 3-sec-butyl 6-methyl 4-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
  • 3-sec-butyl 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the hydroxyphenyl group, in particular, may confer unique biological or chemical properties that distinguish it from other quinoline derivatives.

Properties

IUPAC Name

3-O-butan-2-yl 6-O-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO6/c1-6-13(3)31-24(29)19-14(4)25-17-11-12(2)18(23(28)30-5)22(27)21(17)20(19)15-7-9-16(26)10-8-15/h7-10,12-13,18,20,25-26H,6,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYHJHRYFQEKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)O)C(=O)C(C(C2)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
3-Butan-2-yl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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